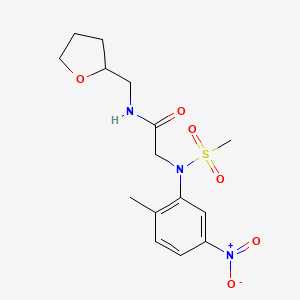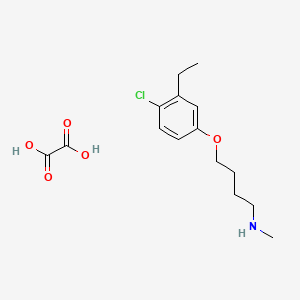![molecular formula C23H19ClF2N4O3 B4095336 4-[2,6-Bis(4-aminophenoxy)-3,5-difluoropyridin-4-yl]oxyaniline;hydrochloride](/img/structure/B4095336.png)
4-[2,6-Bis(4-aminophenoxy)-3,5-difluoropyridin-4-yl]oxyaniline;hydrochloride
描述
4-[2,6-Bis(4-aminophenoxy)-3,5-difluoropyridin-4-yl]oxyaniline;hydrochloride is a complex organic compound that features a pyridine ring substituted with aminophenoxy groups and difluoropyridinyl moieties. This compound is of significant interest in the field of polymer chemistry due to its potential applications in the synthesis of high-performance polymers, particularly polyimides. These polymers are known for their excellent thermal stability, mechanical properties, and chemical resistance, making them suitable for use in various advanced technological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,6-Bis(4-aminophenoxy)-3,5-difluoropyridin-4-yl]oxyaniline;hydrochloride typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyridine Core: The pyridine core is synthesized through a modified Chichibabin reaction, which involves the condensation of benzaldehyde with a substituted acetophenone, such as 3-(4-nitrophenoxy)acetophenone.
Reduction of Nitro Groups: The resulting dinitro compound, 4-phenyl-2,6-bis[3-(4-nitrophenoxy)phenyl]pyridine, is then reduced using palladium on carbon (Pd/C) and hydrazine monohydrate to yield the corresponding diamine.
Introduction of Difluoropyridinyl Groups: The diamine is further reacted with 2,6-difluoropyridine under specific conditions to introduce the difluoropyridinyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
化学反应分析
Types of Reactions
4-[2,6-Bis(4-aminophenoxy)-3,5-difluoropyridin-4-yl]oxyaniline;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
4-[2,6-Bis(4-aminophenoxy)-3,5-difluoropyridin-4-yl]oxyaniline;hydrochloride has several scientific research applications:
Polymer Chemistry: Used as a monomer in the synthesis of high-performance polyimides, which are utilized in aerospace, microelectronics, and optoelectronics industries.
Material Science: Employed in the development of advanced materials with enhanced thermal stability and mechanical properties.
Biomedical Research:
作用机制
The mechanism of action of 4-[2,6-Bis(4-aminophenoxy)-3,5-difluoropyridin-4-yl]oxyaniline;hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors due to its aminophenoxy and difluoropyridinyl groups.
Pathways Involved: It may influence pathways related to oxidative stress, signal transduction, and cellular metabolism.
相似化合物的比较
Similar Compounds
4-Phenyl-2,6-bis[3-(4-aminophenoxy)phenyl]pyridine: A similar compound with a phenyl group instead of difluoropyridinyl groups.
4-(4-Aminophenoxy)-2,6-dimethylaniline: Another related compound with dimethyl groups instead of difluoropyridinyl groups.
Uniqueness
4-[2,6-Bis(4-aminophenoxy)-3,5-difluoropyridin-4-yl]oxyaniline;hydrochloride is unique due to the presence of both aminophenoxy and difluoropyridinyl groups, which confer distinct chemical and physical properties. These properties include enhanced thermal stability, solubility in polar solvents, and potential for various chemical modifications.
属性
IUPAC Name |
4-[2,6-bis(4-aminophenoxy)-3,5-difluoropyridin-4-yl]oxyaniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F2N4O3.ClH/c24-19-21(30-16-7-1-13(26)2-8-16)20(25)23(32-18-11-5-15(28)6-12-18)29-22(19)31-17-9-3-14(27)4-10-17;/h1-12H,26-28H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQSJQBCRJRXTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=C(C(=NC(=C2F)OC3=CC=C(C=C3)N)OC4=CC=C(C=C4)N)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClF2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 7-(4-fluorophenyl)-2-methyl-4-[4-(morpholin-4-yl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B4095262.png)

![N-(4-methoxyphenyl)-2-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B4095270.png)



![6-methoxy-3-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]quinazolin-4(3H)-one](/img/structure/B4095300.png)

![3-bromo-N-[(2-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B4095311.png)
![4-bromobenzyl 2-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B4095315.png)
![3-[(4-nitrophenyl)thio]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4095319.png)
![N-[3-(2-sec-butylphenoxy)propyl]cyclopentanamine oxalate](/img/structure/B4095324.png)
![N-[4-(4-allyl-2-methoxyphenoxy)butyl]cyclopentanamine oxalate](/img/structure/B4095327.png)

